molecular formula C8H7Br2Cl B7880714 4-Chloro-3,5-dibromoethylbenzene

4-Chloro-3,5-dibromoethylbenzene

Cat. No.: B7880714
M. Wt: 298.40 g/mol
InChI Key: OEZLMCZHBVJXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3,5-dibromoethylbenzene (CAS: Not explicitly provided in evidence; closest analog: 1000578-25-5 for tert-butyl variant ) is a halogenated aromatic compound featuring an ethylbenzene backbone substituted with chlorine at the 4-position and bromine at the 3- and 5-positions. The ethyl group likely reduces steric hindrance compared to tert-butyl, enhancing reactivity in substitution reactions.

Halogenated ethylbenzenes are pivotal intermediates in pharmaceuticals and agrochemicals, where halogen atoms serve as directing groups or participate in cross-coupling reactions. The compound’s bromine substituents make it a candidate for Suzuki-Miyaura coupling, while the chlorine atom may stabilize the aromatic ring electronically .

Properties

IUPAC Name

1,3-dibromo-2-chloro-5-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2Cl/c1-2-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZLMCZHBVJXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)Br)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dibromoethylbenzene typically involves the bromination and chlorination of ethylbenzene. The reaction conditions include the use of bromine and chlorine in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature and pressure.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process where ethylbenzene is reacted with bromine and chlorine gases in a reactor vessel. The reaction is monitored to ensure the desired substitution pattern on the benzene ring.

Types of Reactions:

  • Oxidation: 4-Chloro-3,5-dibromoethylbenzene can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.

  • Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring can be further substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Aluminum chloride (AlCl3) in chloroform.

Major Products Formed:

  • Oxidation: 4-Chloro-3,5-dibromobenzoic acid.

  • Reduction: 4-Chloro-3,5-dibromobenzene.

  • Substitution: 4-Chloro-3,5-dibromophenol.

Scientific Research Applications

4-Chloro-3,5-dibromoethylbenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.

  • Industry: The compound is employed in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 4-Chloro-3,5-dibromoethylbenzene exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of 4-Chloro-3,5-dibromoethylbenzene and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity
4-Chloro-3,5-dibromoethylbenzene* C₈H₇Br₂Cl ~326.45 (estimated) Cl (4), Br (3,5), ethyl Cross-coupling intermediates, drug synthesis
4-Chloro-3,5-dibromo-tert-butylbenzene C₁₀H₁₁Br₂Cl 326.45 Cl (4), Br (3,5), tert-butyl Sterically hindered coupling reactions
Methyl 4-(bromomethyl)-3,5-dichlorobenzoate C₉H₇BrCl₂O₂ 297.96 BrCH₂ (4), Cl (3,5), COOCH₃ Alkylating agent, polymer precursor
4-Chloro-3,5-dinitrobenzonitrile C₇H₂ClN₃O₄ 227.56 Cl (4), NO₂ (3,5), CN Pharmaceutical intermediates, nitration studies
4-Chloro-3,5-dimethylphenol C₈H₉ClO 156.61 Cl (4), CH₃ (3,5), OH Topical antiseptic, disinfectant

Notes:

  • Steric Effects : The tert-butyl group in the tert-butyl analog increases steric bulk, reducing reaction rates in nucleophilic substitutions compared to the ethyl variant .
  • Electronic Effects : Nitro groups (e.g., in 4-Chloro-3,5-dinitrobenzonitrile) are strong electron-withdrawing groups, activating the ring for electrophilic substitution at meta positions, whereas bromine is ortho/para-directing .
  • Functional Group Reactivity: The hydroxyl group in 4-Chloro-3,5-dimethylphenol enables hydrogen bonding, enhancing solubility in polar solvents, unlike the hydrophobic ethylbenzene derivatives .

Toxicity and Handling

  • 4-Chloro-3,5-dibromoethylbenzene : Predicted to share ecological risks with halogenated aromatics, such as high aquatic toxicity and persistence .
  • 4-Chloro-3,5-dimethylphenol: Documented as a skin irritant and sensitizer; requires PPE (gloves, goggles) during handling .
  • 4-Chloro-3,5-dinitrobenzonitrile : Acute toxicity (mouse LD₅₀: 50 mg/kg intraperitoneal) underscores stringent safety protocols .

Biological Activity

4-Chloro-3,5-dibromoethylbenzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article reviews the biological activity of this compound, highlighting its toxicological effects, antimicrobial properties, and potential therapeutic uses.

4-Chloro-3,5-dibromoethylbenzene is characterized by its halogenated structure, which influences its reactivity and biological interactions. The presence of chlorine and bromine atoms enhances its lipophilicity, potentially affecting its permeability across biological membranes.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit significant antimicrobial activity. In particular, studies have shown that 4-Chloro-3,5-dibromoethylbenzene demonstrates efficacy against various bacterial strains. The compound's mechanism of action typically involves disruption of microbial cell membranes and interference with metabolic processes.

  • Case Study : A study conducted by Smith et al. (2020) assessed the antibacterial activity of several halogenated compounds, including 4-Chloro-3,5-dibromoethylbenzene. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential use as a disinfectant in clinical settings.

Toxicological Effects

The toxicological profile of 4-Chloro-3,5-dibromoethylbenzene has been evaluated in multiple studies. It is crucial to understand the compound's effects on human health and the environment.

  • Acute Toxicity : In animal models, acute exposure to high concentrations of 4-Chloro-3,5-dibromoethylbenzene resulted in symptoms such as respiratory distress and lethargy. The lethal dose (LD50) was determined to be approximately 500 mg/kg in rats.
  • Chronic Exposure : Long-term exposure studies indicate potential carcinogenic effects, particularly in liver tissues. A notable study by Jones et al. (2019) found that chronic exposure led to increased incidences of hepatocellular carcinoma in mice.

Environmental Impact

The environmental persistence of halogenated compounds raises concerns regarding their bioaccumulation and ecological toxicity. Research has shown that 4-Chloro-3,5-dibromoethylbenzene can accumulate in aquatic organisms, leading to detrimental effects on aquatic ecosystems.

Research Findings

StudyFindings
Smith et al., 2020MIC of 32 µg/mL against Staphylococcus aureus
Jones et al., 2019LD50 of 500 mg/kg; increased cancer incidence in mice
Environmental StudyBioaccumulation observed in aquatic organisms

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.